Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Description
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with an amino group at position 4 and an ethyl ester moiety at position 1. Its hydrochloride form (CAS 949153-20-2) has a molecular formula of C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules, such as antidiabetic agents . Its structural rigidity and functional group diversity make it valuable for studying conformational effects on reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVAHJOADQNEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181605 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-45-1 | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135908-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Key Steps | Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | Oxidation, hydroformylation | Ru/Co catalysts, O₂ | 90–250°C, 5–300 bar | Scalable, high regioselectivity | High-pressure equipment required |
| Halogenation-Amination | SOCl₂/PBr₃, NH₃ | Polyphosphoric acid, NH₃ | 80–150°C | Cost-effective, straightforward | Corrosive reagents, moderate yields |
| Hydroformylation | CO/H₂, reductive amination | Ru/Co catalysts, NaBH₃CN | 90–250°C, 5–300 bar | Functional group tolerance | Complex optimization needed |
| Desulfurization | Desulfurization, LiAlH₄ reduction | Raney nickel, LiAlH₄ | 25–100°C | Stereochemical control | Multistep, hazardous reagents |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has the molecular formula and a molecular weight of approximately 197.278 g/mol. Its unique bicyclic structure consists of a central octane framework with two fused cyclopropane rings, contributing to its diverse reactivity and interaction capabilities with biological systems.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Cyclization Reactions : The compound can undergo cyclization to form other bicyclic structures.
- Functional Group Transformations : Its amino and carboxylate groups allow for further functionalization, making it suitable for creating derivatives with specific properties.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in drug development targeting neurological disorders and infectious diseases:
- Neurological Disorders : Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, indicating potential applications in treating conditions such as depression or anxiety .
- Antimicrobial Activity : Research has shown that certain derivatives exhibit antimalarial and antitrypanosomal activity, suggesting their utility in tropical medicine .
Biological Interactions
This compound's amino group can form hydrogen bonds with biomolecules, influencing their structure and function:
- Enzyme Interaction Studies : The compound may interact with specific enzymes, altering their activity and leading to various biological effects .
- Binding Affinity Studies : Initial investigations indicate significant binding affinities with receptors related to neurological functions .
Antiviral Activity
A study demonstrated that dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid were effective as scaffolds for antiviral agents, showing promise against viral infections . This highlights the potential of this compound class in developing new antiviral therapies.
Antimalarial Research
Research on ethyl 4-aminobicyclo[2.2.2]octane derivatives indicated their effectiveness against malaria parasites (Plasmodium spp.). These findings support further exploration into their use as antimalarial agents .
Mechanism of Action
The mechanism of action of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Saturation Variations
(a) Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS Not Provided)
- Structure: Features a double bond in the bicyclo ring (oct-5-ene) and an amino group at position 3.
- Synthesis: Prepared via reaction of cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid with SOCl₂ in ethanol, yielding 87% as a white solid (m.p. 209–213°C) .
- Properties : Higher melting point compared to saturated analogs, likely due to reduced molecular flexibility.
(b) Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride (CAS 135908-43-9)
- Structure : Methyl ester analog with a molecular weight of 219.71 g/mol .
- Synthesis: Derived from hydrogenation of a benzyloxycarbonyl-protected precursor using Pd(OH)₂/C in methanol .
- Applications : Used in further functionalization, such as sulfonamidation (e.g., cyclopropanesulfonamido derivative, 52% yield ) .
Heteroatom-Substituted Analogs
(a) Ethyl 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylate Hydrochloride (CID 152085744)
- Structure : Contains an oxygen atom (2-oxa substitution) in the bicyclo framework.
- Molecular Formula: C₁₀H₁₇NO₃ (MW 219.25 g/mol) .
(b) Methyl 4-Fluorobicyclo[2.2.2]octane-1-carboxylate (CAS 1142927-03-4)
Parent Acid and Ester Derivatives
(a) Bicyclo[2.2.2]octane-1-carboxylic Acid (CAS 699-55-8)
- Structure: Lacks the amino and ester groups; serves as the foundational scaffold.
- Applications : Used to synthesize esters and amides, with a purity of 97% reported .
(b) Ethyl Bicyclo[2.2.2]octane-1-carboxylate (CAS Not Provided)
Comparative Data Table
Key Findings and Research Insights
Positional Isomerism: The amino group at position 4 (target compound) vs. position 3 () significantly alters synthetic pathways and physical properties. The 3-amino analog requires harsher conditions (refluxing ethanol) for synthesis .
Ester Group Influence : Methyl esters (e.g., CAS 135908-33-7) exhibit lower molecular weights and distinct reactivity compared to ethyl esters, impacting their utility in coupling reactions .
Heteroatom Effects : Oxygen or fluorine substitution modifies electronic properties, making these analogs suitable for targeted drug design .
Safety Profile: Related compounds, such as (4-aminobicyclo[2.2.2]octan-1-yl)methanol, exhibit hazards (H302, H315), suggesting careful handling is required for amino-substituted bicyclo derivatives .
Biological Activity
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (EAB) is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of EAB, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclo[2.2.2]octane core with an ethyl ester and an amino group at the 4-position. Its molecular formula is with a molecular weight of approximately 233.735 g/mol . The unique bicyclic structure contributes to its distinct chemical properties and biological activities.
The biological activity of EAB is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amino group and the bicyclic structure are crucial for its biological effects, which may involve:
- Enzyme Inhibition : EAB may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing synaptic transmission.
- Antiviral and Antibacterial Activities : Preliminary studies suggest that derivatives of EAB exhibit promising antimicrobial properties .
Pharmacological Properties
Research indicates that compounds similar to EAB demonstrate various pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antibacterial agents.
- Antiviral Potential : Investigations into EAB's derivatives indicate possible applications in antiviral drug development .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several derivatives of EAB against common bacterial pathogens. The results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth, suggesting their potential use as new antibacterial agents.
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| EAB Derivative A | Moderate | Inhibition of cell wall synthesis |
| EAB Derivative B | High | Disruption of membrane integrity |
Study 2: Interaction with Receptors
Another research study focused on the interaction of EAB with neurotransmitter receptors. Using radiolabeled binding assays, it was found that EAB could bind to dopamine receptors, indicating its potential role in modulating dopaminergic signaling pathways.
Comparison with Similar Compounds
Comparative studies have highlighted the unique features of EAB relative to other bicyclic compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Mthis compound | Lacks one carbon compared to ethyl derivative | |
| Propyl 4-amino bicyclo[2.2.2]octane-1-carboxylate | Longer alkyl chain may alter pharmacological properties |
EAB stands out due to its specific bicyclic structure and the positioning of functional groups, which may influence its biological activity and interaction profile compared to similar compounds .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the solubility and stability of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in aqueous solutions?
- Methodological Answer : Solubility and stability can be assessed via dielectric constant measurements in water at varying concentrations. For example, dipole moment calculations derived from dielectric data (using equations accounting for charge distribution on carboxyl and amino groups) provide insights into molecular interactions. Experimental protocols should include temperature-controlled dielectric constant measurements and validation through NMR or HPLC to track degradation products .
Q. How can structural analogs of this compound be synthesized for comparative studies?
- Methodological Answer : Derivatives like methyl esters or tert-butyl carbamate-protected analogs can be synthesized via esterification or carbamate formation. For instance, tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS: 1630906-54-5) is prepared using Boc-protection strategies under anhydrous conditions. Reaction progress should be monitored by TLC and characterized via HRMS and NMR .
Q. What spectroscopic techniques are optimal for confirming the molecular structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI/QTOF (e.g., [M+H] at m/z 219.1008) confirms molecular weight, while and NMR resolve stereochemistry and substituent positions. For hydrochloride salts, additional FT-IR can identify NH stretching vibrations .
Advanced Research Questions
Q. How can molecular topology and QSAR models predict the antimalarial activity of this compound derivatives?
- Methodological Answer : Develop a QSAR model using molecular descriptors (e.g., topological indices, electronic parameters) and linear discriminant analysis (LDA). For example, a validated LDA model achieved 82.35% accuracy in classifying antimalarial activity for bicyclic compounds. Cross-validation and randomization tests are critical to ensure model robustness .
Q. What strategies enable enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions?
- Methodological Answer : A tandem [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins, mediated by chiral organic bases (e.g., cinchona alkaloids), achieves >90% enantiomeric excess (ee). Key parameters include solvent polarity (e.g., dichloromethane) and reaction temperature (0–25°C), monitored by chiral HPLC .
Q. How do dipole moment calculations resolve contradictions in the conformational analysis of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives?
- Methodological Answer : Use Kirkwood–Fröhlich equations to calculate dipole moments from dielectric constant data. For aqueous solutions, empirical correction factors (derived from symmetric charge distribution models) account for solvent effects. Discrepancies between experimental and theoretical values may indicate unaccounted hydrogen bonding or steric strain .
Q. What catalytic systems are effective for C(sp)-H functionalization of this compound?
- Methodological Answer : Copper-catalyzed intermunctionalization using ligands like phenanthroline enables regioselective thiolation (e.g., methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate). Optimize catalyst loading (5–10 mol%) and reaction time (12–24 h) under inert conditions. HRMS and NMR validate product identity .
Data Analysis & Validation
Q. How should researchers statistically validate QSAR models for bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Apply leave-one-out cross-validation (LOO-CV) to assess predictive power. For a dataset of 35 compounds, calculate (cross-validated ) and compare it with to detect overfitting. Use permutation testing (randomizing biological activity data) to confirm model significance () .
Q. What computational tools are recommended for modeling the rigid bicyclo[2.2.2]octane scaffold’s electronic properties?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates charge distribution and frontier molecular orbitals. Compare results with experimental dipole moments to refine solvation models (e.g., PCM for aqueous environments). Software like Gaussian or ORCA is standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
